molecular formula C21H32O12 B1254615 Kanokoside A

Kanokoside A

Cat. No.: B1254615
M. Wt: 476.5 g/mol
InChI Key: CHSDMOZSQFIUGK-MZHNZBIYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kanokoside A is an iridoid glycoside primarily isolated from Valeriana officinalis (valerian) roots and other plants such as Centranthus longiflorus subsp. longiflorus . Its chemical formula is C₂₁H₃₂O₁₂, with a molecular weight of 476.47 g/mol and CAS number 64703-85-1 . Structurally, it features a cyclopentanopyran backbone with a glucose moiety attached via an O-glycosidic bond. The absolute configuration of its aglycone (9a) was determined as 1S,5S,6S,7S,8R,9S through experimental and calculated ECD spectra .

This compound exhibits diverse biological activities, including anti-proliferative effects against cancer stem cells (CSCs) in MDA-MB-231 and U-251MG cell lines and neuroprotective activity against Aβ25–35-induced PC12 cell injury . It is also detected in dietary sources like tea, fats, and spices .

Properties

Molecular Formula

C21H32O12

Molecular Weight

476.5 g/mol

IUPAC Name

[(1S,2S,4S,5S,6S,7S)-5-hydroxy-5-(hydroxymethyl)-10-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,8-dioxatricyclo[4.4.0.02,4]dec-9-en-7-yl] 3-methylbutanoate

InChI

InChI=1S/C21H32O12/c1-8(2)3-11(24)32-19-13-12(17-18(33-17)21(13,28)7-23)9(5-29-19)6-30-20-16(27)15(26)14(25)10(4-22)31-20/h5,8,10,12-20,22-23,25-28H,3-4,6-7H2,1-2H3/t10-,12-,13-,14-,15+,16-,17+,18+,19+,20-,21-/m1/s1

InChI Key

CHSDMOZSQFIUGK-MZHNZBIYSA-N

SMILES

CC(C)CC(=O)OC1C2C(C3C(C2(CO)O)O3)C(=CO1)COC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

CC(C)CC(=O)O[C@H]1[C@H]2[C@H]([C@H]3[C@@H]([C@]2(CO)O)O3)C(=CO1)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

CC(C)CC(=O)OC1C2C(C3C(C2(CO)O)O3)C(=CO1)COC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Kanokoside C

  • Chemical Formula : C₂₇H₄₂O₁₇ (MW: 638.61 g/mol) .
  • Structural Differences: Contains additional sugar units compared to Kanokoside A, likely contributing to its higher molecular weight and altered solubility.
  • Sources: Co-occurs with this compound in Centranthus longiflorus .

Kanokoside D

  • Chemical Formula: Not explicitly stated, but isomers exhibit Kovats retention indices (RI) between 4637.7–4806.6 under semi-standard nonpolar chromatography .
  • Structural Features : Shares the iridoid core but differs in substituents, including silicon-containing groups (e.g., TMS derivatives) .
  • Bioactivity: Associated with gut microbiota interactions (e.g., negative correlation with Bacteroides cellulosilyticus) , contrasting with this compound’s direct anti-cancer effects.

Patrinoside

  • Chemical Class : Iridoid glycoside, structurally related but with distinct glycosylation patterns.
  • Bioactivity: Shares neuroprotective effects with this compound in PC12 cells and promotes neurite outgrowth . However, patrinoside lacks reported anti-CSC activity.
  • Co-Occurrence : Both compounds are isolated from Valeriana fauriei and Centranthus longiflorus .

Volvalerenal C and Pinoresinol Derivatives

  • Structural Contrast: Unlike this compound, these compounds are lignans (e.g., (+) pinoresinol-4-O-β-D-glucopyranoside) with biphenyl frameworks .
  • Bioactivity: Primarily exhibit neuroprotective and cholinergic effects , differing from this compound’s anti-proliferative properties.

Physicochemical and Functional Differentiation

Table 1: Key Comparisons of this compound and Analogues

Compound Molecular Formula Molecular Weight Key Bioactivity Distinct Features Sources
This compound C₂₁H₃₂O₁₂ 476.47 Anti-CSC, neuroprotective 1S,5S,6S,7S,8R,9S configuration Valeriana officinalis
Kanokoside C C₂₇H₄₂O₁₇ 638.61 Selective cytotoxicity Extra sugar units Centranthus longiflorus
Kanokoside D - - Gut microbiota modulation TMS derivatives, high RI Valeriana fauriei
Patrinoside - - Neuroprotective, neurite outgrowth Lacks anti-CSC activity Valeriana spp.

Physicochemical Properties

  • This compound: Solubility = 16.6 g/L; pKa = 12.07 (acidic), -3 (basic); melting point = 58–62°C .
  • Kanokoside C: Higher polarity due to additional hydroxyl groups; melting point = 102–105°C (as penta-acetate) .
  • Chromatography: this compound isomers show Kovats RI values of 3249.2–3499.4 under nonpolar conditions, distinct from Kanokoside D’s higher RI .

Functional Divergence

  • Anti-Proliferative Activity: this compound uniquely targets CSCs, while Kanokoside C and D show broader cytotoxicity or metabolic interactions .
  • Neuroprotection: this compound and patrinoside both protect neuronal cells but via different pathways (Aβ inhibition vs. NGF enhancement) .

Q & A

Q. What experimental methods are recommended for isolating Kanokoside A from natural sources?

To isolate this compound, researchers should employ a combination of chromatographic techniques. Begin with solvent extraction using polar solvents (e.g., methanol or ethanol) to obtain a crude extract. Follow with column chromatography (e.g., silica gel or reversed-phase C18) for fractionation, using gradient elution systems to separate compounds based on polarity. Monitor fractions via TLC or HPLC, and validate purity using spectroscopic methods (NMR, MS). Ensure detailed documentation of solvent systems, retention times, and spectral data to enable reproducibility .

Q. How can the structural elucidation of this compound be systematically validated?

Structural validation requires a multi-technique approach:

  • NMR Spectroscopy : Perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) analyses to assign proton and carbon signals and establish connectivity.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve absolute configuration. Cross-reference data with published spectral libraries and prior studies on related glycosides to identify discrepancies .

Q. What standardized assays are used to evaluate the biological activity of this compound?

For bioactivity screening:

  • Antimicrobial Activity : Use microdilution assays (e.g., MIC/MBC) against ATCC strains, with positive controls (e.g., ampicillin).
  • Anticancer Potential : Employ MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7), normalizing results to untreated controls.
  • Anti-inflammatory Tests : Measure inhibition of COX-2 or TNF-α via ELISA. Document assay conditions (e.g., incubation time, concentrations) and statistical methods (e.g., ANOVA) to ensure comparability across studies .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across different studies?

Contradictions often arise from variability in experimental design. To resolve these:

  • Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell line specificity, compound purity, and dosage.
  • Standardized Protocols : Adopt consensus guidelines (e.g., NIH assay standards) for replication.
  • Statistical Re-evaluation : Apply multivariate analysis to identify confounding factors (e.g., solvent effects, incubation time). Frameworks like PICO (Population, Intervention, Comparison, Outcome) can structure comparative studies .

Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

Key steps include:

  • Retrosynthetic Analysis : Identify glycosylation sites and aglycone core for modular synthesis.
  • Stereoselective Glycosylation : Use protecting groups (e.g., acetyl, benzyl) and catalysts (e.g., BF3·Et2O) to control anomeric configuration.
  • Late-Stage Functionalization : Introduce hydroxyl or methyl groups via Suzuki coupling or oxidation. Validate intermediates via HPLC and NMR, and compare synthetic yields with natural isolation yields to assess efficiency .

Q. How should researchers design experiments to investigate the pharmacokinetic (PK) profile of this compound?

PK studies require:

  • In Vitro Models : Assess metabolic stability using liver microsomes or hepatocytes, monitoring half-life (t½) and CYP450 interactions.
  • In Vivo Models : Administer this compound to rodents (IV/oral), collect plasma samples at timed intervals, and quantify via LC-MS/MS.
  • Data Modeling : Apply non-compartmental analysis (NCA) or PK/PD modeling (e.g., WinNonlin) to calculate AUC, Cmax, and bioavailability. Ensure ethical compliance (e.g., IACUC approval) and cite prior PK frameworks for glycosides .

Q. What computational methods are effective in predicting the molecular targets of this compound?

Use in silico approaches such as:

  • Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina to identify binding affinities.
  • QSAR Modeling : Train models on bioactivity data to correlate structural descriptors (e.g., logP, polar surface area) with activity.
  • Network Pharmacology : Map compound-target-disease networks via platforms like STITCH or SwissTargetPrediction. Validate predictions with in vitro target inhibition assays .

Methodological Guidelines

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) and apply Bradford-Hill criteria for causality assessment .
  • Experimental Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and cite protocols from repositories like Protocols.io .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kanokoside A
Reactant of Route 2
Kanokoside A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.